molecular formula C21H24Cl3N3O3S2 B2942666 2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride CAS No. 1329887-11-7

2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride

Cat. No. B2942666
CAS RN: 1329887-11-7
M. Wt: 536.91
InChI Key: HNOPTQRRJQKFDP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H24Cl3N3O3S2 and its molecular weight is 536.91. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical synthesis of related compounds involves various methodologies aimed at exploring their potential therapeutic effects. For instance, the synthesis of novel heterocyclic compounds derived from natural products visnagenone and khellinone has been reported, leading to the discovery of compounds with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthesis routes contribute to the development of new chemical entities with potential application in treating inflammation and pain.

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of compounds with structural similarities, indicating their potential as antibacterial and antifungal agents. For example, a series of compounds synthesized for their potential antimicrobial activities showed promising results against various microbial strains, suggesting their utility in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). These findings are crucial for addressing the growing concern over antibiotic resistance and the need for new antimicrobial compounds.

Pharmacological Applications

The exploration of related compounds extends into various pharmacological domains, including their potential use as anti-anoxic agents, highlighting the compound's ability to protect against oxygen deprivation in biological systems (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995). This area of research is vital for developing treatments for conditions associated with oxygen deprivation in tissues.

Molecular Docking and Drug Design

Research on related compounds also includes molecular docking studies to evaluate their interaction with biological targets. For instance, studies on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates explored their anti-microbial activity and provided insights into their mode of action through docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Such research is fundamental for drug discovery and development, offering a pathway to identifying new therapeutic agents.

properties

IUPAC Name

2,5-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O3S2.ClH/c1-2-29-15-5-3-6-16-18(15)24-21(30-16)26(8-4-7-25-9-11-28-12-10-25)20(27)14-13-17(22)31-19(14)23;/h3,5-6,13H,2,4,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOPTQRRJQKFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.